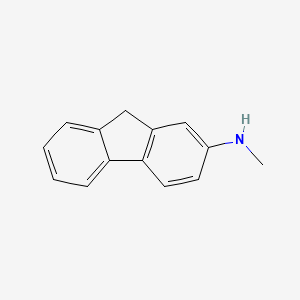
Fluoren-2-amine, N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-9H-fluoren-2-amine is an organic compound with the molecular formula C14H13N. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by a fluorene backbone, a polycyclic aromatic hydrocarbon, with a methyl group attached to the nitrogen atom at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-9H-fluoren-2-amine can be synthesized through various methods. One common approach involves the alkylation of 9H-fluoren-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of N-methyl-9H-fluoren-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-9H-fluoren-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-9H-fluoren-2-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert N-methyl-9H-fluoren-2-amine to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-methyl-9H-fluoren-2-one.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Aplicaciones Científicas De Investigación
N-methyl-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials with specific properties.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of N-methyl-9H-fluoren-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluoren-2-amine: The parent compound without the methyl group.
9,9-Dimethyl-9H-fluoren-2-amine: A derivative with two methyl groups at the 9-position.
2-Aminofluorene: Another fluorene derivative with an amine group at the 2-position.
Uniqueness
N-methyl-9H-fluoren-2-amine is unique due to the presence of the methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This modification can enhance its stability, solubility, and interaction with molecular targets compared to its analogs.
Actividad Biológica
Fluoren-2-amine, N-methyl-, also known as N-methyl-9H-fluoren-2-amine, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-methyl-9H-fluoren-2-amine has a molecular formula of C14H13N and a molecular weight of approximately 197.26 g/mol. The compound features a fluorenyl moiety, which contributes to its unique reactivity and interaction with biological systems.
The biological activity of N-methyl-9H-fluoren-2-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to modulation of enzyme activity or receptor function, potentially influencing pathways related to neurological disorders and cancer.
Biological Activity Overview
-
Mutagenicity and Carcinogenicity :
- N-methyl-9H-fluoren-2-amine is classified among nitrosamines, known for their mutagenic and carcinogenic properties. Studies indicate that it can induce DNA damage and mutations in various biological systems, contributing to tumor development in laboratory animals.
- Therapeutic Potential :
- Enzyme Interactions :
Table 1: Summary of Research Findings on N-methyl-9H-fluoren-2-amine
Detailed Research Insights
-
Mutagenicity Studies :
- Research indicates that exposure to nitrosamines like N-methyl-9H-fluoren-2-amine can lead to significant genetic alterations, highlighting the need for caution in handling such compounds.
- Alzheimer's Disease Research :
- Mechanistic Studies :
Propiedades
Número CAS |
63019-68-1 |
|---|---|
Fórmula molecular |
C14H13N |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
N-methyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C14H13N/c1-15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9,15H,8H2,1H3 |
Clave InChI |
BHCLAVVCSLBFHS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















